molecular formula C7H6F3NO B143639 (6-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 131747-53-0

(6-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143639
CAS No.: 131747-53-0
M. Wt: 177.12 g/mol
InChI Key: LDPSHXVZVLFJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group

Scientific Research Applications

Complex Compound Development

Research has explored the chemistry and properties of pyridine derivatives, focusing on their preparation, spectroscopic properties, magnetic properties, and biological activity. These studies highlight the potential for developing novel compounds with significant applications in chemistry and material science (M. Boča, R. Jameson, W. Linert, 2011).

Methanol as a Chemical Marker

Methanol's role as a marker for assessing the condition of solid insulation in power transformers emphasizes its importance in maintaining electrical infrastructure. This application underscores methanol's utility in monitoring and improving the longevity and safety of power systems (J. Jalbert et al., 2019).

Fuel and Energy Applications

Methanol's application in direct methanol fuel cells (DMFCs) and as a clean-burning fuel highlights its potential in renewable energy technologies and reducing emissions. Research into these applications focuses on overcoming barriers such as methanol crossover and optimizing fuel cell design (A. Heinzel, V. M. Barragán, 1999; A. Kowalewicz, 1993).

Environmental Monitoring

The study of methanol fluxes in various ecosystems provides insights into its role in atmospheric chemistry and potential for environmental monitoring. Understanding methanol's sources and sinks at the ecosystem level can inform strategies for managing its impact on the environment (G. Wohlfahrt et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319 . Precautionary measures include avoiding inhalation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridines, including “(6-(Trifluoromethyl)pyridin-2-yl)methanol”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds an important subgroup of fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the addition of a methanol group. One common method includes the reaction of 2-chloromethyl-6

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSHXVZVLFJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563706
Record name [6-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-53-0
Record name [6-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 6-trifluoromethylpyridine-2-carboxylic acid (2.53 g, 13.2 mmol) in THF (50 mL) cooled to −5° C. was added triethylamine (1.84 mL, 13.2 mmol) followed by addition of ethyl chloroformate (1.26 mL, 13.2 mmol) and the reaction mixture was stirred for 30 min at 0° C. Lithium borohydride (718 mg, 33 mmol) was added in portions, maintaining the temperature below −5° C. After the addition was complete, the reaction was allowed to warm to room temperature and stirred for 1 h. Temperature was lowered to −5° C. and methanol (10 mL) was added followed by addition of aqueous sodium hydroxide (10 mL, 10%). After the addition of ethyl acetate (50 mL) and water (40 mL), dilute hydrochloric acid was added to obtain pH=5.0. After washing aqueous layer thoroughly with ethyl acetate the combined organic extracts were dried over MgSO4 and concentrated. Purification by flash column (30% EtOAc-Hexane) gave (6-trifluoromethylpyridin-2-yl)methanol (760 mg) as an oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.84 mL
Type
reactant
Reaction Step Three
Quantity
1.26 mL
Type
reactant
Reaction Step Four
Quantity
718 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 6-trifluoromethyl-pyridine-2-carboxylic acid (500 mg, 3 mmol) in dry THF at 0° C., was added triethylamine (0.36 mL, 2.6 mmol) followed by ethyl chloroformate (0.25 mL, 2.6 mmol). After 30 min, LiBH4 (2 M in THF, 3.3 mL, 6.5 mmol) was added. After an additional 30 min, the ice bath was removed. After 1 h, the reaction was cooled to 0° C. and quenched with MeOH followed by 1N NaOH and EtOAc. The pH of the solution was adjusted to pH=5 with 1N HCl and the mixture extracted with EtOAc (2×). The combined organic fractions were dried to provide the title compound that was used without further purification. 1H NMR (CDCl3): 7.89 (dd, J=7.8, 7.8 Hz, 1H), 7.61 (d, J=7.7 Hz, 1H), 7.51 (d, J=7.9 Hz, 1H), 4.85 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution containing 2.00 g of 2-bromo-6-trifluoromethylpyridine dissolved in 50 ml of toluene was cooled to −78° C. followed by dropping in 4.0 ml of n-butyllithium (2.77 mol/L) and stirring for 10 minutes at −78° C. 0.96 g of N,N-dimethylformamide were dropped therein followed by further stirring for 10 minutes at −78° C. following completion of the reaction. 0.67 g of sodium borohydride and 5 ml of methanol were added to the resulting reaction mixture followed by heating to room temperature and stirring for 1 hour at room temperature. Following completion of the reaction, aqueous ammonium chloride solution was added to the reaction liquid followed by extraction with ethyl acetate. The ethyl acetate layer was dried by addition of anhydrous magnesium sulfate followed by filtering and distilling off the solvent from the filtrate under reduced pressure to obtain 1.70 g of a crude product in the form of (6-trifluoromethylpyridin-2-yl) methanol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.